An In-Depth Technical Guide to the Physical Properties of 3-Chloro-4-methylbenzyl alcohol
An In-Depth Technical Guide to the Physical Properties of 3-Chloro-4-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-Chloro-4-methylbenzyl alcohol, a substituted aromatic alcohol, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its specific substitution pattern—a chlorine atom and a methyl group on the benzene ring—imparts distinct physicochemical properties that influence its reactivity, solubility, and ultimately its utility in complex synthetic pathways. Understanding these physical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling and storage. This guide provides a comprehensive overview of the key physical characteristics of 3-Chloro-4-methylbenzyl alcohol, supported by detailed experimental methodologies for their determination and an analysis of its expected spectral characteristics.
Physicochemical Properties of 3-Chloro-4-methylbenzyl alcohol
The physical properties of 3-Chloro-4-methylbenzyl alcohol are dictated by its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility. The aromatic ring contributes to its thermal stability, while the chloro and methyl substituents modulate its polarity and lipophilicity.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₉ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [2][3] |
| CAS Number | 39652-32-9 | [2][4][3] |
| Appearance | Reported as a liquid at ambient temperatures. | [2] |
| Melting Point | Not definitively reported; likely a low-melting solid or a liquid at room temperature. For comparison, the closely related isomer 4-chlorobenzyl alcohol has a melting point of 68-71 °C.[5] The absence of a reported melting point for the title compound in many databases suggests it may be below standard room temperature. | |
| Boiling Point | A predicted boiling point is 548.69 K (275.54 °C).[6] Experimental determination is recommended for precise applications. | |
| Solubility | Water: Predicted to be sparingly soluble based on its logP value and the properties of similar structures. Organic Solvents: Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane due to its organic nature and the presence of both polar and nonpolar moieties. For a similar compound, 4-methylbenzyl alcohol, it is reported to be soluble in methanol, ether, and ethanol, and slightly soluble in water.[7] | |
| logP (Octanol-Water Partition Coefficient) | A calculated value is 2.141.[6] This indicates a moderate degree of lipophilicity, suggesting it will preferentially partition into organic phases over aqueous phases. |
Experimental Determination of Physical Properties
Accurate determination of physical properties is critical for the reliable use of 3-Chloro-4-methylbenzyl alcohol in research and development. The following section details standard, self-validating protocols for measuring key physical parameters.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a solid compound. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the crystalline 3-Chloro-4-methylbenzyl alcohol is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-1 °C).
Solubility Determination
Solubility data is crucial for designing reaction and purification protocols. A qualitative and semi-quantitative approach is often sufficient for initial studies.
Protocol: Semi-Quantitative Solubility Determination
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Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, and dichloromethane.
-
Sample Preparation: A known mass of 3-Chloro-4-methylbenzyl alcohol (e.g., 10 mg) is placed into a series of vials.
-
Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective vials.
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Equilibration: The vials are agitated (e.g., vortexed or sonicated) at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.
-
Observation and Classification: The solubility is visually assessed and can be classified as:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: Some, but not all, of the solid dissolves.
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Insoluble: No discernible amount of the solid dissolves.
-
-
Quantitative Analysis (Optional): For more precise data, the saturated solution can be carefully filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides an unambiguous identification of 3-Chloro-4-methylbenzyl alcohol and offers insights into its chemical structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the aromatic region (δ 7.0-7.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and methyl groups.
-
Benzylic Protons (2H): The two protons of the -CH₂OH group will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.
-
Methyl Protons (3H): The three protons of the methyl group will appear as a singlet around δ 2.3-2.4 ppm.
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Hydroxyl Proton (1H): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature (typically δ 1.5-3.0 ppm).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm), corresponding to the six carbons of the benzene ring. The carbons directly attached to the chloro, methyl, and benzyl alcohol groups will have characteristic chemical shifts.
-
Benzylic Carbon (1C): The carbon of the -CH₂OH group is expected to appear around δ 60-65 ppm.
-
Methyl Carbon (1C): The methyl carbon should appear at a higher field, around δ 20-25 ppm.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: A small amount of 3-Chloro-4-methylbenzyl alcohol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (δ 0.00 ppm). The integration of the signals in the ¹H NMR spectrum is used to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[8]
-
C-H Stretch (aromatic): Weak to medium absorptions above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Medium to strong absorptions just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.[8]
-
C-Cl Stretch: A medium to strong absorption in the 600-800 cm⁻¹ region.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Application: A small drop of liquid 3-Chloro-4-methylbenzyl alcohol is placed directly onto the ATR crystal. If the sample is a solid, a small amount is pressed firmly against the crystal.
-
Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 3-Chloro-4-methylbenzyl alcohol (m/z 156) should be observed. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.
-
Loss of H₂O: A peak at m/z 138, corresponding to the loss of a water molecule from the molecular ion, is a common fragmentation pathway for alcohols.[9][10]
-
Loss of -CH₂OH: A peak at m/z 125, corresponding to the loss of the hydroxymethyl radical.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon can also occur.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Analysis: The abundance of each ion is measured by a detector, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragments.
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of 3-Chloro-4-methylbenzyl alcohol are essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[11]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11] Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9). Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]
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NIST. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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NIST. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]
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Alfa Aesar. (2011, February 12). 4-Chlorobenzyl alcohol - SAFETY DATA SHEET. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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